4-Fluorobenzyl bromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzyl bromide can be synthesized through the bromination of 4-fluorotoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile such as an amine, alcohol, or thiol.
Oxidation and Reduction: Although less common, this compound can undergo oxidation to form 4-fluorobenzaldehyde or reduction to form 4-fluorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or amines are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products:
Nucleophilic Substitution: The major products are substituted benzyl derivatives, such as 4-fluorobenzylamine or 4-fluorobenzyl alcohol.
Oxidation: The major product is 4-fluorobenzaldehyde.
Reduction: The major product is 4-fluorotoluene.
Scientific Research Applications
4-Fluorobenzyl bromide is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-fluorobenzyl bromide primarily involves its role as an alkylating agent. It reacts with nucleophiles, such as amines and thiols, to form covalent bonds. This property makes it useful in the synthesis of various compounds, including pharmaceuticals and agrochemicals . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
4-Fluorobenzyl bromide can be compared with other benzyl bromide derivatives, such as:
Benzyl bromide (C7H7Br): Lacks the fluorine substituent, making it less reactive in certain nucleophilic substitution reactions.
4-Methylbenzyl bromide (C8H9Br): Contains a methyl group instead of a fluorine atom, resulting in different reactivity and applications.
4-Chlorobenzyl bromide (C7H6BrCl): Contains a chlorine atom, which affects its reactivity and the types of reactions it undergoes.
The presence of the fluorine atom in this compound imparts unique electronic properties, making it more reactive in nucleophilic substitution reactions compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
1-(bromomethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNPLEPBDPJYRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060032 | |
Record name | 4-Fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459-46-1 | |
Record name | 4-Fluorobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobenzyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(bromomethyl)-4-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-bromo-p-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-FLUOROBENZYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKL3GW5GWH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Fluorobenzyl bromide in synthesizing dendrimers?
A: this compound acts as a surface modifier in synthesizing novel poly(aryl ether) dendritic structures with calix[4]arenes as the core. [] These dendrimers are constructed using a convergent approach, with this compound attached to the periphery via ether linkages on the lower rim of the calix[4]arene unit. [] This modification influences the thermal properties of the resulting dendritic structures. []
Q2: How does this compound react with sulfamic esters?
A: The reaction of this compound with sulfamic esters (R-O-SO2-NH2) under liquid-liquid phase transfer conditions leads to diverse products depending on the R group. [] While N-dialkylated sulfamic esters are formed in some instances, others yield corresponding ethers through O-SO2 bond cleavage. [] This reaction highlights the versatility of this compound in organic synthesis.
Q3: Are there improved synthesis methods for 3-Cyano-4-fluorobenzyl bromide, a compound structurally similar to this compound?
A: Yes, recent research focuses on developing an improved synthesis route for 3-Cyano-4-fluorobenzyl bromide. [, ] This compound, structurally similar to this compound, is a crucial building block in various chemical syntheses. [] The improved synthesis aims to enhance yield and purity while optimizing reaction conditions for industrial scalability. []
Q4: What analytical techniques are used to characterize compounds derived from this compound?
A: Various spectroscopic techniques are employed to characterize compounds derived from this compound. [, , ] These include:
- NMR Spectroscopy (1H NMR, 19F NMR): Provides structural information and purity assessment. [, ]
- X-ray Diffraction: Confirms the structure of specific derivatives. []
- X-ray Photoelectron Spectroscopy (XPS): Quantifies surface coverage and identifies chemical states of surface atoms after functionalization. []
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